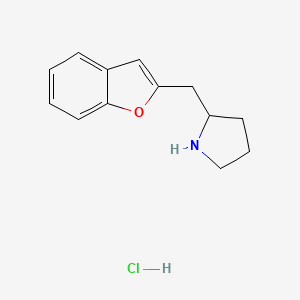
2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride” is a chemical compound with the CAS Number: 2344678-07-3 . It has a molecular weight of 237.73 . The IUPAC name for this compound is 2-(benzofuran-2-ylmethyl)pyrrolidine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H15NO.ClH/c1-2-6-13-10(4-1)8-12(15-13)9-11-5-3-7-14-11;/h1-2,4,6,8,11,14H,3,5,7,9H2;1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid substance . The SMILES string, which represents the structural formula of the compound, is C1(C2CCCN2)=CC(C=CC=C3)=C3O1.Cl .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A variety of benzofuran derivatives, including those related to 2-(1-Benzofuran-2-ylmethyl)pyrrolidine, have been synthesized and tested for their biological activities. For instance, new coumarin derivatives incorporating benzofuran moieties were developed and showed antimicrobial properties (Al-Haiza, Mostafa, & El-kady, 2003). Similarly, benzofuro[3,2-c]pyridine compounds, related to benzofuran chemistry, were synthesized and their coordination reactions explored, indicating potential applications in materials science due to their thermal stability (Mojumdar, Šimon, & Krutošíková, 2009).
Organocatalysis
The field of asymmetric organocatalysis has utilized derivatives of benzofuran, such as those related to 2-(1-Benzofuran-2-ylmethyl)pyrrolidine, to create complex molecular architectures. For example, an enantio- and diastereoselective approach to synthesizing pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold has been reported, showcasing the utility of such compounds in the synthesis of biologically relevant heterocyclic moieties (Kowalczyk, Wojciechowski, & Albrecht, 2016).
Catalysis and Chemical Transformations
Benzofuran derivatives have been involved in various catalytic and chemical transformation studies, highlighting their versatility in organic synthesis. For example, water-soluble half-sandwich complexes incorporating benzofuran-related scaffolds demonstrated efficiency for catalytic transfer hydrogenation of carbonyl compounds, indicating the potential of such structures in green chemistry applications (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).
Materials Science and Coordination Chemistry
Benzofuran and its derivatives have found applications in materials science and coordination chemistry. Studies have synthesized and characterized compounds that form complexes with metals, suggesting applications ranging from catalysis to the development of new materials with specific optical or electronic properties (Singh, Singh, Sharma, Drake, Hursthouse, & Light, 2003).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(1-benzofuran-2-ylmethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-2-6-13-10(4-1)8-12(15-13)9-11-5-3-7-14-11;/h1-2,4,6,8,11,14H,3,5,7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTBCOXWDNNIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC3=CC=CC=C3O2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
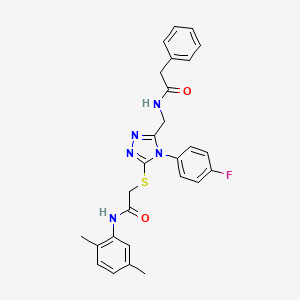
![4-(3-chloro-4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2661577.png)
![7-Cyclopentyl-1,3-dimethyl-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661578.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2661580.png)
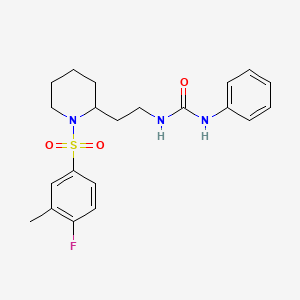
![ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate](/img/structure/B2661583.png)

![5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid](/img/structure/B2661586.png)
![N-(4-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2661587.png)
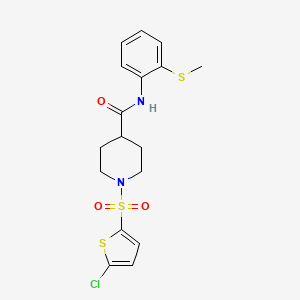
![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2661589.png)
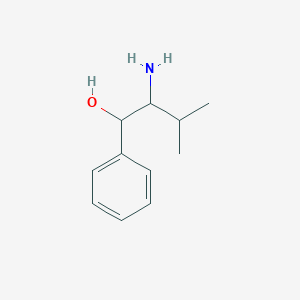

![Tert-butyl 3-[(4-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2661597.png)
